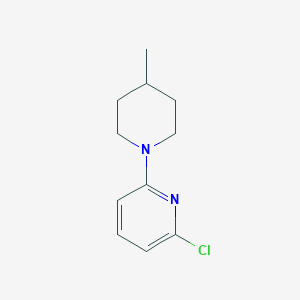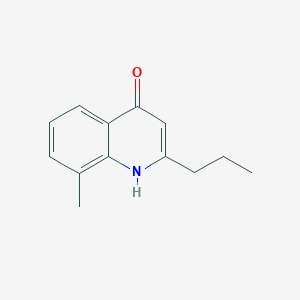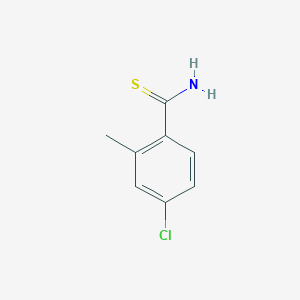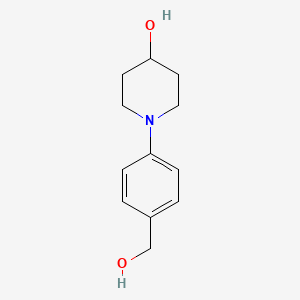
1-(4-Hydroxymethylphenyl)piperidin-4-ol
概要
説明
1-(4-Hydroxymethylphenyl)piperidin-4-ol is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This compound features a piperidine ring substituted with a hydroxymethyl group at the para position of the phenyl ring and a hydroxyl group at the fourth position of the piperidine ring. It is primarily used for research and development purposes .
準備方法
The synthesis of 1-(4-Hydroxymethylphenyl)piperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and piperidine.
Reaction Conditions: The reaction involves the condensation of 4-hydroxybenzaldehyde with piperidine in the presence of a suitable catalyst, such as an acid or base, to form the intermediate Schiff base.
化学反応の分析
1-(4-Hydroxymethylphenyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The hydroxyl group on the piperidine ring can be reduced to a hydrogen atom using strong reducing agents like lithium aluminum hydride.
科学的研究の応用
1-(4-Hydroxymethylphenyl)piperidin-4-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Medicine: It is investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(4-Hydroxymethylphenyl)piperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The hydroxymethyl and hydroxyl groups play a crucial role in its binding affinity and specificity. The compound may modulate the activity of these targets, leading to various biological effects .
類似化合物との比較
1-(4-Hydroxymethylphenyl)piperidin-4-ol can be compared with other similar compounds, such as:
1-(4-Hydroxyphenyl)piperidin-4-ol: This compound lacks the hydroxymethyl group, which may result in different binding properties and biological activities.
1-(4-Methoxyphenyl)piperidin-4-ol: The methoxy group can alter the compound’s electronic properties and reactivity compared to the hydroxymethyl group.
1-(4-Chlorophenyl)piperidin-4-ol: The presence of a chlorine atom can significantly change the compound’s chemical reactivity and pharmacological profile.
This compound is unique due to the presence of both hydroxymethyl and hydroxyl groups, which contribute to its distinct chemical and biological properties.
特性
IUPAC Name |
1-[4-(hydroxymethyl)phenyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-9-10-1-3-11(4-2-10)13-7-5-12(15)6-8-13/h1-4,12,14-15H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSLCCVWYRRLNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654331 | |
| Record name | 1-[4-(Hydroxymethyl)phenyl]piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914349-20-5 | |
| Record name | 1-[4-(Hydroxymethyl)phenyl]-4-piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914349-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(Hydroxymethyl)phenyl]piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


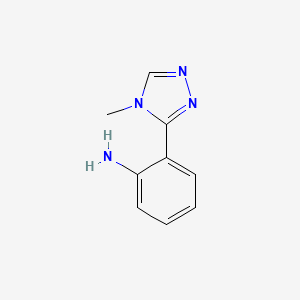
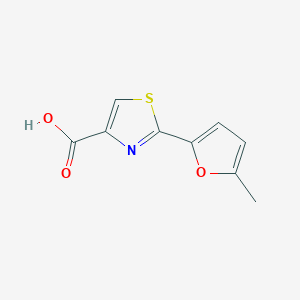
![2-chloro-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]acetamide](/img/structure/B1416490.png)
![2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide](/img/structure/B1416493.png)
![13-Oxa-2,4,6-triazatricyclo[8.4.0.0,3,8]tetradeca-1(10),2,8-triene-5,7,14-trione](/img/structure/B1416494.png)
![N-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B1416495.png)

